molecular formula C9H13ClN4 B3060051 (1-Imidazo[1,2-a]pyrimidin-2-ylpropyl)amine hydrochloride CAS No. 1609403-95-3

(1-Imidazo[1,2-a]pyrimidin-2-ylpropyl)amine hydrochloride

Cat. No.: B3060051
CAS No.: 1609403-95-3
M. Wt: 212.68
InChI Key: IJEOTKTXUWDOOL-UHFFFAOYSA-N
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Description

(1-Imidazo[1,2-a]pyrimidin-2-ylpropyl)amine hydrochloride is a chemical compound that belongs to the class of imidazopyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Imidazo[1,2-a]pyrimidin-2-ylpropyl)amine hydrochloride typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods allow for the formation of the imidazopyrimidine scaffold, which is a key feature of this compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves the use of standard organic synthesis techniques, including the formation of carbon-nitrogen bonds and cyclization reactions under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

(1-Imidazo[1,2-a]pyrimidin-2-ylpropyl)amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazopyrimidine oxides, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

(1-Imidazo[1,2-a]pyrimidin-2-ylpropyl)amine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for treating infectious diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

(1-Imidazo[1,2-a]pyrimidin-2-ylpropyl)amine hydrochloride is unique due to its specific imidazopyrimidine scaffold, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

1-imidazo[1,2-a]pyrimidin-2-ylpropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4.ClH/c1-2-7(10)8-6-13-5-3-4-11-9(13)12-8;/h3-7H,2,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJEOTKTXUWDOOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CN2C=CC=NC2=N1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609403-95-3
Record name Imidazo[1,2-a]pyrimidine-2-methanamine, α-ethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609403-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Imidazo[1,2-a]pyrimidin-2-ylpropyl)amine hydrochloride
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